molecular formula C8H9N3O2S B12973385 Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate

Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B12973385
M. Wt: 211.24 g/mol
InChI Key: MUYNHJLBXUGEDG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the Gewald reaction, which is a three-component condensation reaction. The key starting materials include an α-cyanoester, elemental sulfur, and a carbonyl compound. The reaction proceeds under basic conditions, often using a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, it targets enzymes such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these targets and disrupt their function is key to its biological activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate stands out due to its unique fused ring system that combines sulfur and nitrogen atoms. This structural feature imparts distinct electronic properties, making it a valuable scaffold in drug design and material science .

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

ethyl 3-amino-2H-thieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C8H9N3O2S/c1-2-13-8(12)5-3-4-6(9)10-11-7(4)14-5/h3H,2H2,1H3,(H3,9,10,11)

InChI Key

MUYNHJLBXUGEDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2S1)N

Origin of Product

United States

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